molecular formula C21H23N3O2 B2676749 1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2415542-98-0

1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2676749
CAS No.: 2415542-98-0
M. Wt: 349.434
InChI Key: LMQIXLDRZRRYAJ-UHFFFAOYSA-N
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Description

1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzodiazole core, an azetidine ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole typically involves multiple steps. One common approach is the [3+2] cycloaddition reaction, which forms the azetidine ring. The starting materials often include a benzodiazole derivative and a methoxybenzoyl chloride, which react under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole and azetidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can bind to enzymes or receptors, modulating their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

    1H-1,3-benzodiazole: A simpler compound with similar core structure but lacking the azetidine and methoxybenzoyl groups.

    Azetidine derivatives: Compounds containing the azetidine ring, which may have different substituents and properties.

    Methoxybenzoyl derivatives: Compounds with the methoxybenzoyl group, which can exhibit different biological activities.

Uniqueness

1-[1-(3-methoxybenzoyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

(3-methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14(2)20-22-18-9-4-5-10-19(18)24(20)16-12-23(13-16)21(25)15-7-6-8-17(11-15)26-3/h4-11,14,16H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQIXLDRZRRYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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